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Compound of Interest

Compound Name: GW814408X

Cat. No.: B15586028 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive analysis of the kinase inhibitor GW814408X, focusing on its specificity and

comparing its performance with alternative compounds. This document outlines experimental

data, detailed protocols for specificity assays, and visual representations of relevant biological

pathways to aid in the critical evaluation of this research compound.

GW814408X is a small molecule inhibitor of Aurora Kinase C (AURKC), a key regulator of cell

cycle progression, checkpoint control, and cell division. As part of the Kinase Chemogenomic

Set (KCGS), a collection of kinase inhibitors for open scientific use, understanding the precise

binding profile of GW814408X is paramount for the accurate interpretation of experimental

results. While initially identified as a potent AURKC inhibitor, subsequent broader screening

has revealed activity against other kinases, highlighting the importance of thorough specificity

validation.

Comparative Analysis of AURKC Inhibitors
The selection of a kinase inhibitor for research should be guided by its potency against the

intended target and its selectivity across the kinome. The following table summarizes the

inhibitory activity of GW814408X and several alternative AURKC inhibitors. This data is

essential for choosing the most appropriate tool compound for a given experiment, weighing

on-target potency against potential off-target effects.
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Compound Primary Target(s) IC50 / Ki (nM) Selectivity Notes

GW814408X AURKC
Data not publicly

available

Known to inhibit other

kinases. Detailed

kinome scan data is

required for a full

assessment.

Alisertib (MLN8237) AURKA 1.2 (IC50)

Highly selective for

Aurora A over Aurora

B (IC50 = 396.5 nM).

[1]

Barasertib (AZD1152) AURKB 0.37 (IC50)

Highly selective for

Aurora B, with over

3700-fold selectivity

against Aurora A.[2]

Also inhibits other

kinases.[1]

Tozasertib (VX-680) Pan-Aurora (A, B, C) AURKA: 0.6 (Kiapp)

Potent pan-Aurora

inhibitor, also inhibits

FLT-3 and BCR-ABL.

[2]

Experimental Protocols for Specificity Validation
To rigorously assess the specificity of GW814408X and other kinase inhibitors, several

experimental approaches are widely employed. These methods provide quantitative data on

the binding affinity of the compound to a large panel of kinases.

KINOMEscan® Assay (DiscoverX/Eurofins)
This competition-based binding assay is a gold standard for determining kinase inhibitor

specificity. It measures the ability of a test compound to displace a kinase from an immobilized

ligand.

Experimental Workflow:
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Preparation of Kinase-Phage Fusion: The kinase of interest is expressed as a fusion protein

with a T7 bacteriophage.

Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid

support.

Competition Binding: The kinase-phage fusion protein is incubated with the immobilized

ligand and the test compound (e.g., GW814408X) across a range of concentrations.

Quantification: The amount of kinase-phage fusion protein bound to the solid support is

quantified using quantitative PCR (qPCR) of the phage DNA.

Data Analysis: The results are expressed as the percentage of the control (DMSO) signal. A

lower signal indicates stronger binding of the test compound to the kinase. Dissociation

constants (Kd) can be calculated from dose-response curves.

KINOMEscan® Workflow

Kinase-Phage Fusion

Competition BindingImmobilized Ligand

Test Compound
(e.g., GW814408X)

qPCR Quantification Data Analysis (Kd)
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KINOMEscan® experimental workflow.

Kinobeads Assay
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This chemical proteomics approach utilizes immobilized broad-spectrum kinase inhibitors to

capture a large portion of the kinome from a cell lysate. The specificity of a test compound is

then assessed by its ability to compete with the beads for kinase binding.

Experimental Workflow:

Cell Lysis: Prepare a cell lysate under native conditions to preserve kinase activity and

protein complexes.

Compound Incubation: Incubate the cell lysate with the test compound (e.g., GW814408X) at

various concentrations.

Kinobeads Pulldown: Add Kinobeads (Sepharose beads with immobilized kinase inhibitors)

to the lysate to capture kinases that are not bound to the test compound.

Washing and Elution: Wash the beads to remove non-specifically bound proteins and then

elute the captured kinases.

LC-MS/MS Analysis: Digest the eluted proteins into peptides and analyze them by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the

captured kinases.

Data Analysis: A decrease in the amount of a specific kinase captured by the beads in the

presence of the test compound indicates binding. IC50 values can be determined from dose-

response curves.

Kinobeads Workflow

Cell Lysate

Incubation

Test Compound
(e.g., GW814408X)

Kinobeads Pulldown LC-MS/MS Analysis Data Analysis (IC50)
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Kinobeads experimental workflow.

AURKC Signaling Pathway
AURKC is a member of the chromosomal passenger complex (CPC), which also includes

INCENP, Survivin, and Borealin. The CPC is a master regulator of mitosis and meiosis,

ensuring proper chromosome segregation and cytokinesis. AURKC's activity is tightly regulated

and localized to specific subcellular structures during cell division. Understanding this pathway

is crucial for interpreting the phenotypic effects of GW814408X.

The diagram below illustrates the central role of the CPC and AURKC in orchestrating key

mitotic events.

AURKC Signaling Pathway
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AURKC's role within the CPC.

In conclusion, while GW814408X is a valuable tool for studying AURKC function, researchers

must be cognizant of its potential off-target effects. The experimental protocols and
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comparative data presented in this guide provide a framework for the rigorous validation of its

specificity, ensuring the generation of reliable and reproducible scientific findings. It is highly

recommended that researchers perform or consult broad-spectrum kinase profiling data before

drawing definitive conclusions about the role of AURKC based on the use of this inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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